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Compound of Interest

Compound Name:
4-Chloro-6-iodoquinoline-3-

carboxamide

Cat. No.: B8671626

Get Quote

Executive Summary: The "Linchpin" Scaffold
In the landscape of heterocyclic drug design, 4-Chloro-6-iodoquinoline-3-carboxamide
represents a "linchpin" intermediate—a molecule designed with orthogonal reactivity handles to

rapidly access diverse chemical space.

This scaffold is not typically a final drug but a divergent core. Its value lies in its three distinct

vectors for modification:

C4-Position (Chlorine): A highly electrophilic site susceptible to SNAr displacement, typically

used to introduce solubility-enhancing amines or pharmacophores essential for kinase hinge

binding.[1]

C6-Position (Iodine): A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-

Miyaura, Sonogashira), allowing for the extension of the carbon skeleton to probe

hydrophobic pockets.[1]

C3-Position (Carboxamide): A critical hydrogen-bond donor/acceptor motif often required for

orienting the molecule within a receptor active site (e.g., ATP binding pockets).[1]
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Primary Therapeutic Areas: Kinase Inhibition (ATM, CK2), Antiviral (HBV), and Antimalarial

agents.

Chemical Synthesis & Production
The synthesis of this core requires a robust protocol to ensure regioselectivity, particularly

avoiding the formation of the 4-hydroxy tautomer during the final steps.

Core Synthesis Protocol (Gould-Jacobs Reaction)
The most reliable route utilizes the Gould-Jacobs reaction, starting from 4-iodoaniline.[1]

Step-by-Step Methodology:

Condensation:

Reagents: 4-Iodoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

Conditions: Heat neat or in ethanol at 120°C for 2-4 hours.

Mechanism: Addition-elimination forms the enamine intermediate diethyl 2-(((4-

iodophenyl)amino)methylene)malonate.[1]

Checkpoint: Monitor TLC for disappearance of aniline.

Cyclization (The Critical Step):

Reagents: Diphenyl ether (solvent).

Conditions: High temperature (250°C) flash heating.

Process: Thermal cyclization yields ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.[1]

Purification: Upon cooling, the product precipitates; wash with hexane to remove diphenyl

ether.

Amidation:

Reagents: 7N Ammonia in Methanol or aqueous Ammonium Hydroxide.
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Conditions: Sealed tube, 80-100°C.

Product:4-Hydroxy-6-iodoquinoline-3-carboxamide.[1]

Chlorination (Aromatization):

Reagents: POCl3 (Phosphoryl chloride) - excess.[1]

Conditions: Reflux (105°C) for 3-6 hours.

Workup: Quench carefully into ice water. Neutralize with NaHCO3 to precipitate the final

product.

Result:4-Chloro-6-iodoquinoline-3-carboxamide.

Visualization: Synthetic Pathway
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Figure 1: The Gould-Jacobs synthetic pathway to the 4-chloro-6-iodoquinoline-3-
carboxamide core.[1]

Medicinal Chemistry Strategy: Divergent
Optimization
Once the core is synthesized, it serves as a substrate for parallel medicinal chemistry

campaigns.

Vector A: C4-Nucleophilic Displacement (SNAr)
The chlorine at C4 is activated by the electron-withdrawing nitrogen of the quinoline ring and

the electron-withdrawing carboxamide group at C3.[1]

Reaction: Displacement with primary or secondary amines.
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Conditions: DMF or Ethanol, K2CO3 or DIPEA, 80°C.

Purpose: This is the primary vector for introducing solubility groups (e.g., morpholine,

piperazine) or specific H-bond motifs for kinase hinge binding.

Kinase Relevance: In many kinase inhibitors, the N-H at position 4 (after displacement)

forms a crucial hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

Vector B: C6-Palladium Cross-Coupling
The iodine atom at C6 is chemically distinct from the chlorine at C4. It is far more reactive

toward oxidative addition by Palladium(0), allowing for selective functionalization without

disturbing the C4-chlorine (if done carefully) or, more commonly, performed after C4

functionalization.

Suzuki-Miyaura: Coupling with aryl boronic acids to access hydrophobic pockets.[1]

Sonogashira: Coupling with terminal alkynes to rigidify the scaffold.

Heck Reaction: Introduction of vinyl groups.

Visualization: SAR Decision Tree
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Figure 2: Divergent Structure-Activity Relationship (SAR) map for scaffold optimization.[1]

Pharmacological Applications & Mechanism
The 4-chloro-6-iodoquinoline-3-carboxamide derivatives are privileged structures in several

biological contexts.

Kinase Inhibition (ATM & CK2)
Research indicates that quinoline-3-carboxamides can function as ATP-competitive inhibitors.

[1]

Target: Ataxia Telangiectasia Mutated (ATM) kinase and Casein Kinase 2 (CK2).

Mechanism: The carboxamide group (C3) and the amine at C4 (post-derivatization) mimic

the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The C6-iodo

group (or its derivatives) extends into the gatekeeper region or solvent-exposed front,

providing selectivity.[1]

Therapeutic Utility: Sensitizing cancer cells to radiation (radiosensitizers) by inhibiting DNA

damage repair.

Antiviral Activity (HBV)
4-Aryl-6-chloroquinoline derivatives have shown non-nucleoside inhibitory activity against

Hepatitis B Virus (HBV).[1][2]

Mechanism: Inhibition of capsid assembly or modulation of viral polymerase.

Data: Derivatives have demonstrated IC50 values in the low micromolar range (4.4 - 9.8 µM)

for HBV DNA replication inhibition.[2]

Summary of Biological Data[4][5]
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Derivative Class Target Mechanism Key Potency Metric

4-Amino-6-iodo ATM Kinase ATP Competition IC50 < 1 µM (Cellular)

4-Aryl-6-chloro HBV Capsid/Polymerase IC50 ~ 4-10 µM

4-Amino-7-chloro* Malaria Heme Polymerization IC50 ~ 10-100 nM

*Note: While 7-chloro is the classic chloroquine pattern, 6-iodo derivatives are explored to

overcome resistance.[1]

Experimental Protocol: SNAr Displacement
Objective: To replace the C4-chloro group with a solubilizing amine (e.g., N-methylpiperazine).

[1]

Preparation: In a 50 mL round-bottom flask, dissolve 4-Chloro-6-iodoquinoline-3-
carboxamide (1.0 mmol, 332 mg) in anhydrous DMF (5 mL).

Addition: Add K2CO3 (2.0 mmol, 276 mg) followed by N-methylpiperazine (1.2 mmol, 133

µL).

Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Stir for 4 hours.

Monitoring: Check LC-MS for mass shift (M+H expected: ~397 for amine product vs 333 for

starting material).

Workup: Pour reaction mixture into ice-cold water (20 mL). The product should precipitate.

Filter and wash with cold water.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM:MeOH 95:5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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